5-bromo-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]furan-2-carboxamide
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Overview
Description
5-bromo-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]furan-2-carboxamide is a fascinating compound within the realm of chemical research. It's characterized by a bromine atom, a sulfonyl group, and a tetrahydroquinoline structure, which contribute to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Initial Setup: : The synthesis typically starts with the formation of the tetrahydroquinoline backbone.
Functional Group Addition: : Introduction of the propane-1-sulfonyl group to the tetrahydroquinoline.
Furan-2-carboxamide Formation: : Coupling the furan-2-carboxylic acid with the amine group from the tetrahydroquinoline.
Bromination: : Finally, a bromination step is used to attach the bromine atom to the structure.
Batch Production: : Common in lab settings where control over reaction conditions is paramount.
Continuous Flow Chemistry: : For large-scale production, offering consistent quality and higher yields.
Chemical Reactions Analysis
Types of Reactions:
Substitution: : The bromine atom can be substituted under certain conditions.
Oxidation/Reduction: : The compound can undergo oxidation at the furan ring or reduction at the sulfonyl group.
Hydrolysis: : Possible at the carboxamide linkage under acidic or basic conditions.
Substitution: : Utilizes nucleophiles like hydroxide or amine under mild to moderate temperatures.
Oxidation/Reduction: : Employs reagents like potassium permanganate for oxidation and hydride donors for reduction.
Hydrolysis: : Requires aqueous acidic or basic conditions.
Substitution: : Generates derivatives with different functional groups replacing bromine.
Oxidation: : Produces oxidized forms of the furan ring.
Reduction: : Results in reduced sulfonyl variants or amine derivatives.
Scientific Research Applications
Chemistry: : Utilized in the synthesis of complex organic molecules, serving as a building block.
Biology: : Explored for its potential biological activities, including enzyme inhibition.
Medicine: : Investigated for therapeutic potentials in disease treatments, such as anti-inflammatory agents.
Industry: : Applied in material science for the development of novel materials with specific properties.
Mechanism of Action
Mechanism:
The compound interacts with molecular targets through its functional groups, such as the bromine atom and the sulfonyl group.
The tetrahydroquinoline structure often plays a role in binding to specific sites.
Potential targets include enzymes and receptors with a high affinity for brominated structures.
It may modulate pathways related to inflammation or cell signaling.
Comparison with Similar Compounds
Comparison:
5-chloro-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]furan-2-carboxamide: : Replaces bromine with chlorine, leading to different reactivity.
N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]furan-2-carboxamide: : Lacks the bromine atom, affecting its biological activity.
The presence of bromine in 5-bromo-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]furan-2-carboxamide lends it unique reactivity and potential biological activities not observed in its analogs.
Properties
IUPAC Name |
5-bromo-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN2O4S/c1-2-10-25(22,23)20-9-3-4-12-11-13(5-6-14(12)20)19-17(21)15-7-8-16(18)24-15/h5-8,11H,2-4,9-10H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTQXAUHJEHWDHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC=C(O3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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